molecular formula C11H13ClF3NO2 B8214847 2-(Dimethylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid hydrochloride

2-(Dimethylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid hydrochloride

Cat. No.: B8214847
M. Wt: 283.67 g/mol
InChI Key: KFRAVZDVXSDVTJ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid hydrochloride is a synthetic organic compound. It is characterized by the presence of a dimethylamino group, a trifluoromethyl group, and a phenyl ring attached to an acetic acid moiety. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid hydrochloride typically involves multiple steps:

    Formation of the Phenylacetic Acid Derivative: The starting material, 2-(trifluoromethyl)benzene, undergoes a Friedel-Crafts acylation to introduce the acetic acid moiety.

    Introduction of the Dimethylamino Group: The intermediate product is then subjected to a nucleophilic substitution reaction with dimethylamine.

    Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the trifluoromethyl group or the phenyl ring, potentially leading to defluorination or hydrogenation products.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

2-(Dimethylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid hydrochloride may have various applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects or as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the development of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group could enhance its binding affinity or metabolic stability, while the dimethylamino group might influence its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-2-phenylacetic acid hydrochloride: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    2-(Amino)-2-[2-(trifluoromethyl)phenyl]acetic acid hydrochloride: Contains an amino group instead of a dimethylamino group, potentially affecting its reactivity and interactions.

    2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride: The trifluoromethyl group is positioned differently on the phenyl ring, which could influence its steric and electronic properties.

Uniqueness

The presence of both the dimethylamino and trifluoromethyl groups in 2-(Dimethylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid hydrochloride makes it unique

Properties

IUPAC Name

2-(dimethylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c1-15(2)9(10(16)17)7-5-3-4-6-8(7)11(12,13)14;/h3-6,9H,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRAVZDVXSDVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1C(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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